Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
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Overview
Description
Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H8N4O2S and a molecular weight of 212.23 g/mol It is characterized by a thiazole ring fused to a pyrimidine ring, with two methoxy groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reagent concentrations is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydrothiazole derivatives.
Scientific Research Applications
Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and leads to cell death. In cancer research, the compound is studied for its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are structurally similar and exhibit similar biological activities, such as topoisomerase I inhibition.
1,3,4-Thiadiazoles: These compounds share the thiazole ring and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds are also heterocyclic and have applications in medicinal chemistry due to their diverse biological activities.
Uniqueness
Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMNAEJKTXNASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1SC(=N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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